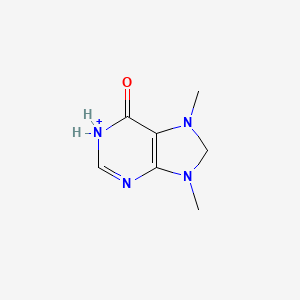
7,9-Dimethyl-6-oxo-6,7,8,9-tetrahydro-1H-purin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,9-Dimethyl-6-oxo-6,7,8,9-tetrahydro-1H-purin-1-ium is a chemical compound with a unique structure that places it within the purine family. This compound is characterized by its tetrahydropurin-1-ium core, which is modified by the presence of two methyl groups at positions 7 and 9, and a keto group at position 6. The purine structure is a fundamental component in many biological molecules, including nucleotides and nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dimethyl-6-oxo-6,7,8,9-tetrahydro-1H-purin-1-ium typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one can yield related compounds . The specific conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can improve the consistency and safety of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
7,9-Dimethyl-6-oxo-6,7,8,9-tetrahydro-1H-purin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the purine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of purine analogs.
Scientific Research Applications
7,9-Dimethyl-6-oxo-6,7,8,9-tetrahydro-1H-purin-1-ium has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: Its derivatives are explored for potential therapeutic applications, including antiviral and anticancer activities.
Industry: The compound is utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which 7,9-Dimethyl-6-oxo-6,7,8,9-tetrahydro-1H-purin-1-ium exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets by binding to active sites or altering their conformation, thereby influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 7,9-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-9-ium
- Methyl 2-(7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro[1,3,5]dithiazino[4,5-f]purin-2-ylidene)-3-oxobutanoate
Uniqueness
Compared to similar compounds, 7,9-Dimethyl-6-oxo-6,7,8,9-tetrahydro-1H-purin-1-ium is unique due to its specific substitution pattern and the presence of the keto group at position 6. These structural features confer distinct chemical properties and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
26601-15-0 |
|---|---|
Molecular Formula |
C7H11N4O+ |
Molecular Weight |
167.19 g/mol |
IUPAC Name |
7,9-dimethyl-1,8-dihydropurin-1-ium-6-one |
InChI |
InChI=1S/C7H10N4O/c1-10-4-11(2)6-5(10)7(12)9-3-8-6/h3H,4H2,1-2H3,(H,8,9,12)/p+1 |
InChI Key |
XCJBJIXGHWVIFD-UHFFFAOYSA-O |
Canonical SMILES |
CN1CN(C2=C1C(=O)[NH2+]C=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















